4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole
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Overview
Description
4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole is an organic compound with the molecular formula C22H20N2O4Se.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole typically involves the reaction of 2,5-dimethoxyaniline with selenium dioxide in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides .
Scientific Research Applications
4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole involves its interaction with molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, making it useful in various applications. Its interaction with biological molecules can lead to antioxidant effects and potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole: Similar in structure but with different substitution patterns.
4,7-Bis(5-phenylthiophen-2-yl)benzo[c][1,2,5]selenadiazole: Contains thiophene groups instead of methoxyphenyl groups.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: A thiadiazole analog with bromothiophene groups.
Uniqueness
4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole is unique due to its specific electronic properties and the presence of selenium, which imparts distinct chemical and biological characteristics. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H20N2O4Se |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
4,7-bis(2,5-dimethoxyphenyl)-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C22H20N2O4Se/c1-25-13-5-9-19(27-3)17(11-13)15-7-8-16(22-21(15)23-29-24-22)18-12-14(26-2)6-10-20(18)28-4/h5-12H,1-4H3 |
InChI Key |
PRFBHNXICRXCFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=C(C3=N[Se]N=C23)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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